7-[(2-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-[(2-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Introduction of functional groups: Chlorine and fluorine atoms are introduced via halogenation reactions, using reagents such as thionyl chloride or fluorinating agents.
Final assembly: The final steps involve coupling reactions to attach the phenylmethyl groups, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Continuous flow chemistry: To enhance reaction efficiency and scalability.
Catalyst optimization: Using more efficient or recyclable catalysts to reduce waste and improve reaction rates.
Purification techniques: Employing advanced chromatographic methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, depending on the oxidizing agent.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Requires polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its ability to form stable complexes with these molecules can be exploited in drug design and development.
Medicine
Medically, this compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include:
Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Pathways: Affecting cellular pathways by altering the activity of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 7-[(2-chlorophenyl)methyl]-N-[(4-bromophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- 7-[(2-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
The uniqueness of 7-[(2-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms provides unique electronic properties that can enhance its interaction with biological targets.
This detailed overview provides a comprehensive understanding of the compound, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C26H19ClFN5O2 |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H19ClFN5O2/c27-21-6-2-1-5-17(21)15-33-23(29)19(25(34)30-14-16-8-10-18(28)11-9-16)13-20-24(33)31-22-7-3-4-12-32(22)26(20)35/h1-13,29H,14-15H2,(H,30,34) |
InChI Key |
FWWJDKVZGPDCED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.